molecular formula C5H9BrMg B14492162 magnesium;pent-1-ene;bromide CAS No. 63148-16-3

magnesium;pent-1-ene;bromide

Cat. No.: B14492162
CAS No.: 63148-16-3
M. Wt: 173.33 g/mol
InChI Key: RJXRHBUKZSCPOF-UHFFFAOYSA-M
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Description

Magnesium;pent-1-ene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically represented as C5H9BrMg and is known for its reactivity with various electrophiles, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;pent-1-ene;bromide can be synthesized through the reaction of pent-1-ene with magnesium in the presence of a bromine source. The reaction typically takes place in an anhydrous ether solvent, such as tetrahydrofuran (THF), to prevent the highly reactive Grignard reagent from reacting with moisture. The general reaction is as follows:

C5H9Br+MgC5H9MgBr\text{C}_5\text{H}_9\text{Br} + \text{Mg} \rightarrow \text{C}_5\text{H}_9\text{MgBr} C5​H9​Br+Mg→C5​H9​MgBr

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Large-scale reactors equipped with efficient cooling systems are used to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

Magnesium;pent-1-ene;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl halides to form new carbon-carbon bonds.

    Catalysts: Often requires catalysts such as copper(I) iodide for coupling reactions.

Major Products Formed

    Alcohols: Formed from reactions with carbonyl compounds.

    Alkanes and Alkenes: Formed from substitution and coupling reactions.

Scientific Research Applications

Magnesium;pent-1-ene;bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of magnesium;pent-1-ene;bromide involves the formation of a highly reactive nucleophile. The magnesium atom in the compound coordinates with the bromide, creating a polarized bond that facilitates nucleophilic attack on electrophiles. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;but-1-ene;bromide
  • Magnesium;hex-1-ene;bromide
  • Magnesium;prop-1-ene;bromide

Uniqueness

Magnesium;pent-1-ene;bromide is unique due to its specific chain length and reactivity profile. It offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its ability to form stable intermediates while reacting with various electrophiles sets it apart from other Grignard reagents.

Properties

CAS No.

63148-16-3

Molecular Formula

C5H9BrMg

Molecular Weight

173.33 g/mol

IUPAC Name

magnesium;pent-1-ene;bromide

InChI

InChI=1S/C5H9.BrH.Mg/c1-3-5-4-2;;/h3-4H,1,5H2,2H3;1H;/q-1;;+2/p-1

InChI Key

RJXRHBUKZSCPOF-UHFFFAOYSA-M

Canonical SMILES

C[CH-]CC=C.[Mg+2].[Br-]

Origin of Product

United States

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